Tensyuic acid F

Description

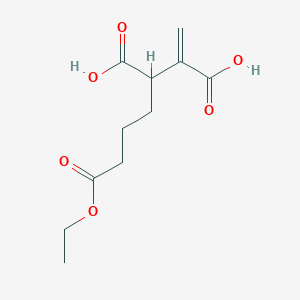

Structure

3D Structure

Properties

Molecular Formula |

C11H16O6 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

2-(4-ethoxy-4-oxobutyl)-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C11H16O6/c1-3-17-9(12)6-4-5-8(11(15)16)7(2)10(13)14/h8H,2-6H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

DFYGVGBRRIMUSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(C(=C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Table of Mentioned Compounds

Structural Elucidation and Chemical Characterization of Tensyuic Acid F

Spectroscopic Techniques for Definitive Structural Assignment

The characterization of Tensyuic acid F relied on a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govjst.go.jp

NMR spectroscopy was central to piecing together the molecular puzzle of this compound. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provided the initial inventory of protons and carbons, while two-dimensional (2D) NMR experiments established the connectivity between these atoms, confirming the alkylitaconic acid backbone. nih.gov

Tensyuic acids are recognized as alkylitaconic acid derivatives. researchgate.net Specifically, this compound is understood to be a product of the O-ethylation of an itaconic acid precursor that possesses a four-carbon tail. frontiersin.orgbiorxiv.org This information, derived from biosynthetic studies, complements the spectroscopic data in confirming the final structure.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, H₂O) (Note: This is a predicted spectrum and serves as a guide.)

| Atom No. | Chemical Shift (ppm) |

| 1 | 10.33 |

| 2 | 3.39 |

| 3 | 6.27 |

| 3 | 5.86 |

| 4 | 10.33 |

| 6 | 2.53 |

| 7 | 1.57 |

| 8 | 1.34 |

| 9 | 1.31 |

| 10 | 4.12 |

| 11 | 1.25 |

| Data sourced from MiMeDB. mimedb.org |

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. nih.govjst.go.jp High-resolution mass spectrometry (HRMS) provides the accurate mass, which allows for the calculation of the molecular formula. For this compound, the molecular formula has been reported as C₁₁H₁₆O₆. nih.gov Fragmentation analysis within the mass spectrometer helps to confirm the presence of key structural motifs, such as the itaconic acid core and the attached alkyl-ester chain, by observing the masses of the pieces into which the molecule breaks. Predicted MS/MS data can serve as a guide for identifying the compound. mimedb.org

UV-Vis spectroscopy is used to identify chromophores, which are the parts of a molecule that absorb light in the UV or visible range. jascoinc.comtechnologynetworks.com In this compound, the itaconic acid moiety, specifically the carbon-carbon double bond conjugated with a carboxylic acid group (an α,β-unsaturated carbonyl system), acts as the primary chromophore. msu.edu This structural feature gives rise to a characteristic absorption maximum in the ultraviolet region, which is a common feature for all members of the tensyuic acid family and helped to initially classify them. nih.govnih.gov

Structural Relationship and Isomerism within the Tensyuic Acid Family

The tensyuic acids (A-F) are a group of closely related natural products, all sharing a common chemical framework but differing in their peripheral functional groups. researchgate.netresearchgate.net

The foundational structure for all tensyuic acids is itaconic acid, also known as 2-methylidenebutanedioic acid. researchgate.netebi.ac.uk This dicarboxylic acid serves as the "head" group to which different alkyl "tails" are attached. nih.govresearchgate.net The biosynthesis of these compounds begins with citric acid, which is converted through enzymatic steps to itaconic acid or its derivatives. frontiersin.orgresearchgate.net The presence of this itaconic acid core is a defining feature of the entire family. ebi.ac.uk

The diversity within the tensyuic acid family arises from variations in the length of the alkyl side chain and the nature of the ester group at the terminus of this chain. researchgate.net Tensyuic acids are novel derivatives of itaconic acid because they feature ester carboxyl moieties at the end of the alkyl side chain. researchgate.net

This compound is specifically an O-ethylated derivative of a 4-carbon tail itaconic acid. frontiersin.orgbiorxiv.org This distinguishes it from other members of the family, such as Tensyuic acid E, which is an O-methylated form of an 8-carbon tail itaconic acid, and Tensyuic acids B, C, and D, which are modified forms of hexylitaconic acid. nih.govfrontiersin.org

Table 2: Comparison of Selected Tensyuic Acids

| Compound | Alkyl Tail Length (Carbons) | Terminal Group Modification |

| This compound | 4 | O-ethylation |

| Tensyuic acid E | 8 | O-methylation |

| Tensyuic acid A | 4 | O-methylation |

| Data sourced from biosynthetic studies. frontiersin.orgbiorxiv.org |

Comparative Analysis with Tensyuic Acids A and E (o-methylation, o-ethylation patterns)

Tensyuic acids A, E, and F are structurally related as derivatives of itaconic acid with varying alkyl chain lengths and modifications. researchgate.net Specifically, Tensyuic acids A and F are identified as products resulting from the O-methylation and O-ethylation of an itaconic acid with a four-carbon tail. researchgate.net In contrast, Tensyuic acid E is an O-methylated version of an itaconic acid featuring an eight-carbon tail. researchgate.net

The biosynthesis of these compounds suggests the involvement of different fatty acid synthases to produce the varied carbon chain lengths. nih.gov While Tensyuic acids B, C, and D are O-methylated and O-ethylated forms of hexylitaconic acid J (a six-carbon tail derivative), the distinct side chains of Tensyuic acids A, E, and F point to the activity of different synthases in the producing organism, A. niger FKI-2342. researchgate.netnih.gov

This variation in alkyl chain length prior to methylation or ethylation distinguishes the biosynthetic origins of these specific tensyuic acids.

Interactive Data Table: Comparison of Tensyuic Acids

| Compound | Alkyl Tail Length | Modification |

| Tensyuic Acid A | 4-Carbon | O-methylation/O-ethylation |

| Tensyuic Acid E | 8-Carbon | O-methylation |

| This compound | 4-Carbon | O-methylation/O-ethylation |

Stereochemical Investigations and Determination of Absolute Configuration

While the planar structures of the tensyuic acid family (A-F) were established through spectroscopic analysis, detailed stereochemical studies for many of these specific compounds, including this compound, are not extensively documented in readily available literature. jst.go.jpnih.gov The initial isolation and characterization focused on elucidating the core structure and connectivity. jst.go.jpnih.gov

Research on related compounds, such as hexylitaconic acid, has involved more in-depth stereochemical analysis, including the preparation of enantiomerically pure forms and determination of absolute configuration using techniques like vibrational circular dichroism (VCD). researchgate.net However, similar dedicated studies to determine the absolute stereochemistry of the chiral center in this compound have not been specifically reported. Further investigation would be required to definitively establish its absolute configuration.

Biosynthesis of Tensyuic Acid F

Elucidation of the Alkylcitric Acid Biosynthetic Pathway in Aspergillus niger

The biosynthesis of tensyuic acids, including Tensyuic Acid F, is a specialized branch of the broader alkylcitric acid pathway in Aspergillus niger. This pathway is responsible for producing a variety of related compounds, each with a characteristic alkyl chain attached to a citric acid-derived moiety. nih.govresearchgate.netnih.gov

Contribution of Fatty Acid Synthases and Polyketide Synthases to Hydrocarbon Tail Assembly

The hydrocarbon "tail" of alkylcitric acids is assembled by enzymes with similarities to those involved in primary metabolism. nih.gov Specifically, fatty acid synthases (FASs) or highly reducing polyketide synthases (PKSs) are implicated in the synthesis of this saturated alkyl chain. nih.gov FASs are multi-enzyme complexes that catalyze the production of fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.orgwikipedia.orgmpg.de Similarly, PKSs are multi-domain enzymes that produce polyketides through the repeated condensation of small carboxylic acid units. wikipedia.orgrasmusfrandsen.dkmdpi.com

In the context of tensyuic acids, it is proposed that different fatty acid synthases are responsible for producing the varying carbon chain lengths observed among these compounds. nih.govfrontiersin.org For instance, Tensyuic acids A and F, which possess a 4-carbon tail, are likely synthesized by a different FAS than Tensyuic acid E, which has an 8-carbon tail. nih.govfrontiersin.org This suggests a level of specificity within the FAS enzymes involved in the alkylcitric acid pathway.

Derivation of the Citrate (B86180) Moiety

The "head" of the tensyuic acid molecule is derived from citric acid. nih.govresearchgate.netnih.gov The biosynthesis of this portion of the molecule begins with the condensation of acetyl-CoA and oxaloacetate to form citric acid, a reaction catalyzed by citrate synthase. nih.govnih.gov This initial step is analogous to the first reaction in the Krebs cycle. wikipedia.org Subsequent enzymatic modifications, including dehydration and decarboxylation, lead to the formation of the specific itaconic acid derivative that forms the head of this compound. nih.gov

Genetic and Genomic Underpinnings of this compound Biosynthesis

The genes responsible for the biosynthesis of alkylcitric acids, including this compound, are often found organized in biosynthetic gene clusters (BGCs) within the fungal genome. nih.govnih.gov However, research has shown that not all necessary genes are co-localized, indicating a more complex genetic regulation than a simple, self-contained cluster. nih.govnih.gov

Identification and Annotation of Biosynthetic Gene Clusters (e.g., NRRL3_11759-NRRL3_11769)

A key biosynthetic gene cluster implicated in alkylcitric acid production in Aspergillus niger NRRL3 spans the genes from NRRL3_11759 to NRRL3_11769. nih.gov This cluster contains genes encoding several crucial enzymes for the pathway.

| Gene ID | Encoded Enzyme/Protein | Putative Function in Biosynthesis |

| NRRL3_11763 & NRRL3_11767 | Fatty acid synthase alpha and beta subunits | Assembly of the hydrocarbon tail. nih.gov |

| NRRL3_11764 | Citrate synthase | Catalyzes the initial step of the citrate head formation. nih.gov |

| NRRL3_11766 | 2-methylcitrate dehydratase | Involved in the modification of the citrate moiety. nih.gov |

| NRRL3_11759 | Dienelactone hydrolase | May be involved in ring-opening reactions of cyclic intermediates. nih.gov |

| NRRL3_11760 & NRRL3_11765 | Fungal-specific transcription factors | Regulation of gene expression within the cluster. nih.gov |

| NRRL3_11761 | Transporter | Potential export of the final product or intermediates. nih.gov |

| NRRL3_11768 | Polyprenyl synthase | Putative tailoring enzyme. nih.gov |

Functional Characterization of Genes Encoding Key Enzymes (e.g., cis-Aconitate Decarboxylase, Methylcitrate Synthase)

While the core BGC contains many essential genes, functional studies have revealed the importance of enzymes encoded elsewhere in the genome. A notable example is the cis-aconitate decarboxylase, which is crucial for converting aconitic acid to itaconic acid, a key step in the formation of the itaconic acid head group. nih.govnih.govresearchgate.net In A. niger, the gene encoding this enzyme (NRRL3_00504) is located on a different chromosome from the main alkylcitric acid BGC. nih.govnih.gov Overexpression of this gene has been shown to shift the profile of alkylcitrate production, confirming its role in the pathway. nih.govnih.gov

Methylcitrate synthase, encoded by the prpC gene, is another key enzyme. It catalyzes the condensation of propanoyl-CoA and oxaloacetate to form 2-methylcitrate, a crucial step in the methylcitrate cycle which is linked to propionate (B1217596) metabolism. wikipedia.orgwikipedia.org The presence of a gene encoding a 2-methylcitrate dehydratase (NRRL3_11766) within the BGC suggests a link between the alkylcitric acid pathway and the methylcitrate cycle. nih.gov

Role of Transcriptional Regulators (e.g., akcR) in Pathway Expression

The expression of the alkylcitric acid biosynthetic pathway is controlled by transcriptional regulators. nih.govresearchgate.netnih.gov One such regulator, identified as akcR (encoded by NRRL3_11765 within the BGC), is a fungal-specific transcription factor. nih.gov Overexpression of akcR has been shown to significantly increase the production of alkylcitric acids, demonstrating its role as a positive regulator of the pathway. nih.govresearchgate.netnih.gov The identification of such regulators is crucial for understanding how the fungus controls the production of these secondary metabolites and offers a strategy for enhancing their production through genetic engineering. scispace.comcore.ac.uk

Mechanistic Studies of Alkylitaconic Acid Formation

The biosynthesis of this compound, an alkylitaconic acid, involves a series of complex enzymatic reactions that combine primary and secondary metabolic pathways. These natural products, isolated from fungi like Aspergillus niger, are characterized by an itaconic acid "head" and a saturated alkyl "tail". researchgate.netresearchgate.net Understanding the mechanisms behind their formation provides insight into the metabolic diversity of fungi.

Proposed Biosynthetic Steps Leading to this compound

The formation of this compound is believed to begin with intermediates from core metabolic cycles. The proposed pathway involves several key stages, starting from the Krebs cycle and culminating in the specialized structure of this compound. frontiersin.org

The initial and critical step is the formation of the itaconic acid core. This is achieved through the decarboxylation of cis-aconitate, a key intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.org This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD). frontiersin.orgnih.gov

Following the synthesis of the itaconic acid moiety, the pathway proceeds to the formation and attachment of the alkyl side chain. It is proposed that a dedicated fatty acid synthase or polyketide synthase (PKS) is responsible for creating the specific alkyl group. researchgate.netnih.gov This side chain is then coupled to the itaconic acid backbone. For this compound specifically, which possesses a four-carbon tail, a distinct fatty acid synthase is likely involved. nih.gov

Subsequent modifications, known as tailoring reactions, are then required to yield the final compound. In the case of this compound, this involves an O-methylation of the itaconic acid derivative. nih.gov The entire process is thought to be orchestrated by a biosynthetic gene cluster (BGC), which contains the genetic code for all the necessary enzymes, including the PKS, CAD, and tailoring enzymes like methyltransferases. researchgate.netcore.ac.uk

Key Proposed Biosynthetic Steps:

| Step | Reaction | Key Enzyme(s) | Precursor(s) | Product |

| 1 | Citrate Synthesis | Citrate Synthase | Acetyl-CoA + Oxaloacetate | Citric Acid |

| 2 | Dehydration | Aconitase | Citric Acid | cis-Aconitic Acid |

| 3 | Alkyl Side-Chain Synthesis | Fatty Acid Synthase / PKS | Malonyl-CoA | Alkyl Chain |

| 4 | Condensation & Dehydration | Citrate Synthase-like (akcB), Dehydratase (akcC) | Alkyl-CoA + Oxaloacetic Acid | Alkylaconitic Acid |

| 5 | Decarboxylation | cis-Aconitate Decarboxylase (CAD) / Hexylaconitic acid decarboxylase (hadA) | Alkylaconitic Acid | Alkylitaconic Acid |

| 6 | Tailoring Reaction | O-methyltransferase | Alkylitaconic Acid | This compound |

Comparative Biosynthetic Strategies Across Different Aspergillus Strains and Itaconic Acid Derivatives

The biosynthesis of itaconic acid and its derivatives demonstrates remarkable metabolic diversity, not only between different fungal genera but also among various Aspergillus strains. While the fundamental strategy of diverting TCA cycle intermediates is conserved, the methods for producing and modifying the alkyl side chains vary significantly, leading to a wide array of natural products. nih.govresearchgate.net

The central enzyme, cis-aconitate decarboxylase (CAD), is a common feature in the biosynthesis of itaconic acid in fungi like Aspergillus terreus. rsc.orgresearchgate.netnih.gov However, the subsequent alkylation steps differentiate the pathways. For example, in the biosynthesis of tensyuic acids in Aspergillus niger, a biosynthetic gene cluster containing a PKS is responsible for synthesizing the alkyl chain. researchgate.netcore.ac.uk Overexpression of specific genes within these clusters, such as the transcriptional regulator akcR and the decarboxylase cadA, has been shown to shift production from alkylaconitic acids primarily to alkylitaconic acids, demonstrating the modularity and regulatory complexity of these pathways. nih.gov

In contrast, other fungi like Ustilago maydis or even other basidiomycetes utilize different strategies. researchgate.netcsic.es Some pathways may involve the condensation of fatty acids, such as palmitic or oleic acid, to form the alkylitaconic acid structure. csic.es The diversity extends to the tailoring reactions as well. While this compound undergoes O-methylation, other derivatives can be hydroxylated or undergo further cyclizations to form different classes of compounds like α-methylene-γ-butyrolactones. nih.govresearchgate.netresearchgate.net

This metabolic plasticity, governed by distinct gene clusters and regulatory networks, allows fungi to produce a vast repertoire of structurally diverse itaconic acid derivatives, each with potentially unique biological activities. researchgate.net

Comparative Overview of Itaconic Acid Derivative Biosynthesis:

| Feature | This compound (A. niger) | General Itaconic Acid (A. terreus) | Other Alkylitaconic Acids (e.g., in Basidiomycetes) |

| Primary Precursor | cis-Aconitate | cis-Aconitate | Acyl-CoA & Oxaloacetic Acid |

| Key Decarboxylase | cis-Aconitate Decarboxylase (CAD) homologue | cis-Aconitate Decarboxylase (CAD) | Alkylaconitic Acid Decarboxylase |

| Alkyl Chain Source | Polyketide/Fatty Acid Synthesis | Not Applicable (no alkyl chain) | Condensation of existing fatty acids |

| Key Enzymes for Alkylation | PKS/Fatty Acid Synthase, Transferase | Not Applicable | Synthases for condensation |

| Genetic Organization | Biosynthetic Gene Cluster | Biosynthetic Gene Cluster | Likely Gene Clusters |

| Final Modification Example | O-methylation | None | Hydroxylation, Dehydration |

Advanced Analytical Methodologies for Tensyuic Acid F Detection and Profiling

Chromatographic Separation Techniques

The separation of Tensyuic acid F from its structurally similar isomers and other metabolites is a critical step in its analysis. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the primary techniques utilized for this purpose.

Optimization of High-Performance Liquid Chromatography (HPLC) Parameters (Reversed-Phase, Ion Exclusion, Ion Exchange)

The selection of the appropriate HPLC mode is crucial for the effective separation of this compound. Reversed-phase, ion exclusion, and ion exchange chromatography each offer distinct advantages for the analysis of this dicarboxylic acid.

Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of fungal secondary metabolites. redalyc.orgsigmaaldrich.comwikipedia.org For this compound and related alkylitaconic acids, C18 columns are widely used. nih.govjst.go.jp The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid modifier to improve peak shape and ionization efficiency in subsequent mass spectrometric detection. semanticscholar.orgnih.govfrontiersin.orglibretexts.org

Ion Exclusion Chromatography (IEC): This technique is particularly suited for the separation of organic acids. google.comnih.govoup.comresearchgate.net It utilizes a cation exchange resin in the hydrogen form as the stationary phase and a dilute mineral acid, such as sulfuric acid, as the mobile phase. google.comwaters.comnih.gov Separation is governed by the degree of ionization of the acidic analytes; stronger acids are excluded from the pores of the stationary phase and elute earlier. frontiersin.org This method can be effective for separating this compound from other organic acids in a fermentation broth. google.comoup.com

Ion Exchange Chromatography (IEC): Anion exchange chromatography can also be employed for the purification of carboxylic acids like this compound from complex mixtures such as fermentation broths. researchgate.netwaters.comdtu.dkct.gov In this technique, the anionic form of the acid binds to a positively charged stationary phase. Elution is then achieved by changing the pH or by using a competing salt solution. Strong anion exchangers are often used to retain and separate weak acids. redalyc.orgresearchgate.netthermofisher.com

Table 1: Optimized HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Reversed-Phase HPLC | Ion Exclusion Chromatography | Ion Exchange Chromatography |

|---|---|---|---|

| Stationary Phase | C18 (e.g., Waters Acquity UPLC HSS T3, 1.8 µm) semanticscholar.orgfrontiersin.org | H-type Cation Exchange Polymer (e.g., IC-Pak Ion-Exclusion, 7µm) google.comnih.govoup.com | Strong Anion Exchanger (e.g., Quaternary Amino Group) google.comredalyc.org |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid semanticscholar.orgnih.govfrontiersin.org | Dilute Sulfuric Acid (e.g., 0.001N H₂SO₄) google.comnih.govoup.com | Salt Gradient (e.g., Sodium Hydroxide) or pH Gradient thermofisher.comshimadzu.com |

| Elution Mode | Gradient semanticscholar.orgfrontiersin.org | Isocratic google.comnih.govoup.com | Gradient thermofisher.comshimadzu.com |

| Column Temperature | 40-50 °C google.comnih.govfrontiersin.org | 40-60 °C google.comwaters.com | Ambient to 40 °C frontiersin.org |

| Flow Rate | 0.3 - 0.8 mL/min google.comsemanticscholar.org | 0.6 mL/min google.comnih.govoup.com | 0.5 - 1.0 mL/min thermofisher.com |

| Detection | UV (210 nm), MS google.comfrontiersin.org | UV (210 nm), Conductivity google.comnih.govoup.com | Conductivity thermofisher.comshimadzu.com |

Utilization of Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

UHPLC systems, which use columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC for the analysis of this compound. nih.govsemanticscholar.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.govjst.go.jpnih.gov The primary benefits are increased resolution, higher sensitivity, and substantially shorter analysis times. A typical UHPLC analysis of fungal metabolites, including tensyuic acids, can be completed in under 15 minutes. researchgate.net The enhanced separation efficiency of UHPLC is particularly valuable for resolving the closely related tensyuic acid isomers. nih.gov

Table 2: Representative UHPLC Method Parameters for Fungal Metabolite Profiling

| Parameter | Setting | Reference |

|---|---|---|

| System | Dionex Ultimate 3000 UHPLC system | nih.gov |

| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm) | nih.gov |

| Mobile Phase A | Water with 20 mmol L⁻¹ formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 20 mmol L⁻¹ formic acid | nih.gov |

| Gradient | 90% A to 100% B in 10 min | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Detection | DAD-QTOF-MS | nih.gov |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound, providing high sensitivity and specificity. google.combiorxiv.orgresearchgate.netgoogle.com

Application of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI): ESI is the most commonly used ionization technique for the analysis of polar fungal metabolites like this compound. nih.govsemanticscholar.orgspectroscopyonline.comelementlabsolutions.comnih.gov It is a soft ionization method that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For dicarboxylic acids, negative ion mode is often preferred due to the ease of deprotonation of the carboxylic acid groups. The addition of modifiers like formic or acetic acid to the mobile phase can enhance protonation in positive mode, while solvents like methanol can also influence adduct formation. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for polar and less polar thermally stable compounds. nih.govmdpi.combu.edu While ESI is generally superior for polar compounds like this compound, APCI can be advantageous for less polar metabolites that may be present in the same fungal extract. nih.govnih.gov The choice between ESI and APCI depends on the specific analyte and the complexity of the sample matrix. bu.edu For some nonpolar analytes, APCI may offer better ionization efficiency. nih.gov

Table 3: General Ion Source Parameters for ESI and APCI

| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Ionization Mode | Positive or Negative | Positive or Negative |

| Capillary Voltage | 2.5 - 4.5 kV nih.gov | 3.0 - 4.0 kV nih.gov |

| Nebulizing Gas | Nitrogen, 10-50 psi spectroscopyonline.comelementlabsolutions.com | Nitrogen, 35 arbitrary units nih.gov |

| Drying Gas Flow | 4 - 12 L/min spectroscopyonline.com | 10 arbitrary units nih.gov |

| Drying Gas Temp. | 150 - 350 °C elementlabsolutions.commdpi.com | 275 - 400 °C nih.gov |

| Vaporizer Temp. | N/A | 400 °C nih.gov |

| Discharge Current | N/A | 5 µA nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govresearchgate.netresearch-solution.comeawag.chresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of an analyte. For this compound (C₁₁H₁₆O₆), HRMS can confirm its molecular formula by measuring its exact mass. dtu.dkchromatographyonline.com The isotopic pattern observed in the HRMS spectrum further enhances the confidence in the elemental composition assignment. nih.govyoutube.com This capability is crucial for differentiating this compound from other co-eluting compounds with different elemental compositions but similar retention times.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds. google.comresearchgate.netoup.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). wikipedia.orgnih.govnih.gov The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

Table 4: Predicted and Observed Ions for this compound in Mass Spectrometry

| Analysis Mode | Ion Type | Predicted m/z | Observed m/z | Reference |

|---|---|---|---|---|

| HRMS (Negative ESI) | [M-H]⁻ | 243.0869 | 243.0869 | dtu.dkchromatographyonline.com |

| MS/MS of [M-H]⁻ | [M-H-H₂O]⁻ | 225.0763 | - | nih.gov |

| MS/MS of [M-H]⁻ | [M-H-CO₂]⁻ | 199.0967 | - | nih.gov |

| MS/MS of [M-H]⁻ | [M-H-H₂O-CO₂]⁻ | 181.0861 | - | nih.gov |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Itaconic acid |

| Acetic acid |

| Formic acid |

| Sulfuric acid |

| Acetonitrile |

| Methanol |

| Water |

| Carbon dioxide |

Dereplication Strategies in Natural Product Discovery Platforms

Dereplication is a critical and early-stage process in natural product discovery that aims to rapidly identify known compounds in a complex mixture, thereby avoiding their rediscovery and focusing resources on novel structures. researchgate.netresearchgate.net This process is essential for efficiently screening large numbers of extracts. nih.gov

Modern dereplication strategies for compounds like this compound heavily rely on automated data analysis pipelines coupled with extensive compound databases. dtu.dk A common workflow involves high-throughput analytical techniques, such as Ultra-High-Performance Liquid Chromatography-Diode Array Detection-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QTOF MS). nih.gov

This approach generates a wealth of data for each sample, including retention time, UV-Vis spectra, and high-resolution mass spectrometry (HR-MS) and MS/MS data. mdpi.com This data is then automatically processed and compared against internal and public databases. dtu.dk These databases contain information on thousands of known microbial secondary metabolites, including their elemental composition, retention times, and mass spectral data. nih.gov

Software can screen an extract for a vast number of compounds in a very short time by matching the experimental data based on mass accuracy, isotopic pattern, and retention time. nih.gov By overlaying the extracted ion chromatograms of identified compounds onto the base peak chromatogram, researchers can quickly visualize which peaks correspond to known substances and which may represent novel compounds. nih.govdtu.dk This "aggressive dereplication" significantly speeds up the discovery process. researchgate.netdtu.dk

Differentiating between isomeric compounds, such as this compound and Tensyuic acid B, presents a significant challenge in dereplication. researchgate.net These isomers often have the same elemental composition and can have very similar chromatographic and mass spectrometric properties. researchgate.net

In the case of the tensyuic acids, the reported elution order from reversed-phase chromatography is F, A, B, C, D, and E. researchgate.net While this provides a preliminary basis for differentiation, the near co-elution of isomers like A and B, and the identical elemental composition of F and B, necessitates more than just chromatographic data for unambiguous identification. researchgate.net

Manual inspection of the screening results is often required to distinguish between such isomers. researchgate.net This involves a careful analysis of subtle differences in their fragmentation patterns in MS/MS spectra and potentially their UV-Vis spectra. Furthermore, NMR spectroscopy is a definitive tool for distinguishing isomers. The distinct chemical environments of the nuclei in each isomer will result in unique NMR spectra, providing conclusive structural evidence. While not a high-throughput technique, NMR analysis of isolated or enriched fractions is crucial for the final structural confirmation of isomeric natural products.

Biological Roles and Mechanisms in Producing Organisms

Ecological Significance of Tensyuic Acid F Production in Fungal Habitats

The production of secondary metabolites like this compound is crucial for the ecological success and adaptation of fungi. plos.org These compounds often mediate interactions between the fungus and other organisms in its environment. mdpi.com While the specific ecological role of this compound has not been exhaustively detailed, the functions of its chemical relatives provide significant clues.

Tensyuic acids are produced by A. niger strains found in diverse environments, including soil and marine sponges, suggesting their adaptive importance across different habitats. ebi.ac.ukscielo.brnih.gov Research has shown that Tensyuic Acid C, a closely related compound, exhibits moderate antimicrobial activity against the bacterium Bacillus subtilis. researchgate.netscielo.brbiotechlink.org This suggests that the production of tensyuic acids may serve as a chemical defense mechanism, helping A. niger to compete with other microbes in its ecological niche.

Other related alkylcitric acids have been found to possess a range of bioactive properties, including antifungal activity and the ability to promote plant root growth. researchgate.netfrontiersin.org The production of such a diverse chemical arsenal (B13267) allows the fungus to navigate and manipulate its immediate surroundings, deter competitors, and establish symbiotic or pathogenic relationships.

| Compound | Producing Organism | Reported Biological/Ecological Activity | Reference |

|---|---|---|---|

| Tensyuic Acid C | Aspergillus niger | Moderate antibiotic and anti-parasitic properties; active against Bacillus subtilis. | researchgate.netfrontiersin.org |

| Hexylitaconic acid | Aspergillus niger | Plant root growth promotion. | researchgate.netfrontiersin.org |

| Hexylaconitic acid anhydride (B1165640) | Aspergillus niger | Anti-fungal properties. | researchgate.netfrontiersin.org |

| Tensyuic Acids A-F | Aspergillus niger | Do not inhibit p53-HDM2 interactions. | researchgate.net |

Evolutionary Aspects of Secondary Metabolite Production in Aspergillus niger

The evolution of secondary metabolism in the genus Aspergillus is characterized by remarkable diversity and rapid change. plos.org Unlike primary metabolism, which involves highly conserved genes essential for survival, secondary metabolite pathways are often unique to specific species or even strains. plos.orgoup.com This rapid evolution allows fungi to quickly adapt to new environmental challenges and opportunities.

Studies on Aspergillus genomes reveal several key evolutionary patterns:

Species-Specificity: The vast majority of secondary metabolite biosynthetic gene clusters (BGCs) are species-specific. plos.org The genes responsible for producing tensyuic acids, for instance, are part of a chemical repertoire that distinguishes A. niger from its relatives.

Low Ortholog Conservation: The number of orthologous genes (genes in different species that evolved from a common ancestral gene) in secondary metabolism is significantly lower than in primary metabolism. plos.org This indicates a high rate of gene gain and loss, driving chemical diversification.

Genomic Uniqueness: A. niger possesses more than 1,100 enzyme-coding genes that are unique when compared to seven other related fungi, many of which are involved in the biosynthesis of complex secondary metabolites. nih.gov

The existence of this compound is a direct outcome of these evolutionary dynamics—a unique product from a rapidly evolving biosynthetic pathway, controlled by a more ancient and conserved regulatory system.

Regulatory Networks Governing Biosynthesis and Secretion

The production of this compound and other alkylcitric acids in Aspergillus niger is governed by a complex and multi-layered regulatory network. The synthesis of fungal secondary metabolites is typically orchestrated by genes co-located in biosynthetic gene clusters (BGCs). frontiersin.org

The core structure of tensyuic acids is synthesized by enzymes encoded within an alkylcitric acid BGC. researchgate.netcore.ac.uk This cluster contains genes for key enzymes, such as a fatty acid synthase or a highly reducing polyketide synthase, which builds the alkyl "tail," and various citrate-modifying enzymes that form the "head" of the molecule. frontiersin.org The expression of this cluster is controlled by a pathway-specific transcriptional activator known as akcR. researchgate.netfrontiersin.org Overexpression of the akcR gene has been shown to activate the production of various alkylcitric acids. frontiersin.orgresearchgate.net

However, the biosynthesis of this compound showcases a complexity that goes beyond the standard BGC model. The final steps in its formation involve O-methylation and O-ethylation of the precursor molecule. nih.gov Research indicates that the transferase enzymes responsible for these modifications are encoded by genes that are not located within the primary alkylcitric acid BGC. nih.gov This demonstrates that the complete biosynthesis of a secondary metabolite can involve the coordinated action of both clustered and unlinked genes. nih.govfrontiersin.org

This intricate process is managed by a hierarchical regulatory network that includes:

Pathway-Specific Regulators: Such as akcR, which directly controls the expression of the core biosynthetic genes within the BGC. researchgate.net

Global Regulators: Master regulators like LaeA influence the expression of numerous secondary metabolite clusters throughout the genome, often by modifying chromatin structure to make genes accessible for transcription. researchgate.net

Co-expression Networks: Advanced genomic analyses have revealed that networks of co-expressed genes can link both clustered and unclustered transcription factors to specific metabolic pathways, highlighting a level of regulation that is distributed across the genome. nih.govbiorxiv.org

This sophisticated system allows A. niger to finely tune the production of this compound and other metabolites in response to specific developmental or environmental cues.

| Component | Type | Proposed Function | Reference |

|---|---|---|---|

| Alkylcitric Acid BGC | Gene Cluster | Contains co-located genes for the biosynthesis of the core alkylcitric acid structure. | researchgate.netfrontiersin.org |

akcR | Transcription Factor | Pathway-specific regulator that activates the expression of the alkylcitric acid BGC. | researchgate.netfrontiersin.orgresearchgate.net |

| Fatty Acid Synthase / PKS | Enzyme | Synthesizes the saturated alkyl "tail" of the molecule. | frontiersin.org |

| Aconitate Decarboxylase | Enzyme | Involved in the conversion of aconitic acid precursors to itaconic acid derivatives. | nih.govfrontiersin.org |

| O-methyltransferases / O-ethyltransferases | Enzymes (Unlinked) | Perform final modification steps (methylation/ethylation) to produce this compound. Genes are likely not in the main BGC. | nih.gov |

LaeA | Global Regulator | Broadly influences the expression of many secondary metabolite BGCs. | researchgate.net |

Comparative Biological Activity and Structure Activity Relationships of the Tensyuic Acid Family

Potential of Tensyuic Acid F as a Chemical Scaffold for Future Academic Research and Development

A chemical scaffold is a core molecular structure that serves as a template for the design and synthesis of new compounds with desired properties. frontiersin.orgresearchgate.net this compound, with its defined alkylitaconic acid backbone, specific four-carbon side chain, and terminal ethyl ester, represents an excellent chemical scaffold for academic research and drug discovery programs. biorxiv.org

The potential of this compound as a scaffold is supported by several factors:

Defined and Modifiable Structure: Its known structure provides a clear starting point for rational chemical modifications. The carboxylic acid groups and the terminal ester offer multiple sites for chemical derivatization to explore new biological activities.

Inherent Bioactivity in the Family: Although this compound itself is inactive in antimicrobial assays, the activity of its close relative, Tensyuic acid C, demonstrates that the core scaffold can be modified to produce a biologically active agent. researchgate.netnih.gov This provides a clear rationale for synthesizing new analogs of this compound to probe the structure-activity relationships further.

Proven Potential of the Compound Class: The broader family of alkylitaconic acids has already been recognized for its potential in various applications. For example, certain derivatives have been identified as promising lead scaffolds for the development of novel herbicides, indicating the versatility of this chemical class. nih.gov

By systematically modifying the structure of this compound—for instance, by altering the length of the alkyl chain, changing the ester group, or introducing new functional groups—researchers can generate a library of novel compounds. These new molecules can then be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, or antitumor effects, thereby leveraging the this compound scaffold to explore new areas of chemical biology and therapeutic development.

Q & A

Q. How should researchers document experimental protocols for this compound isolation and characterization to meet journal reproducibility standards?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Isolation : Specify extraction solvents, chromatographic columns (e.g., C18 particle size), and gradient profiles .

- Characterization : Include HRMS data (m/z, isotopic accuracy), NMR chemical shifts, and purity metrics. Deposit raw spectra in public repositories (e.g., GNPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.